Icenticaftor
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of icenticaftor involves multiple steps to establish the desired structure-activity relationships (SAR). The process typically begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and functional group modifications. Specific details on the synthetic routes and reaction conditions are often proprietary, but they generally involve standard organic synthesis techniques such as nucleophilic substitution, amide bond formation, and cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger batch sizes. This includes optimizing reaction conditions for higher yields and purity, as well as implementing robust purification techniques such as crystallization and chromatography. The process must also comply with Good Manufacturing Practices (GMP) to ensure the safety and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
Icenticaftor undergoes various chemical reactions, including:
Oxidation: This reaction can modify functional groups to enhance the compound’s activity or stability.
Reduction: Used to convert specific functional groups to their reduced forms, potentially altering the compound’s pharmacokinetics.
Substitution: Both nucleophilic and electrophilic substitution reactions are employed to introduce or modify functional groups on the molecule.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Including palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions are typically intermediates or analogs of this compound, which are then further refined to produce the final active pharmaceutical ingredient (API).
Scientific Research Applications
Chemistry: As a model compound for studying CFTR potentiators and their interactions with other molecules.
Biology: Investigating its effects on CFTR function in cellular and animal models.
Industry: Potential use in developing new therapeutic agents targeting CFTR-related diseases.
Mechanism of Action
Icenticaftor exerts its effects by binding to the CFTR protein and enhancing its chloride channel activity. This potentiation helps to restore proper ion transport across cell membranes, which is crucial for maintaining hydration and mucus clearance in the lungs. The molecular targets and pathways involved include the CFTR protein itself and associated regulatory proteins that modulate its activity .
Comparison with Similar Compounds
Similar Compounds
Ivacaftor: Another CFTR potentiator used in the treatment of cystic fibrosis.
Lumacaftor: Often used in combination with ivacaftor to enhance CFTR function.
Tezacaftor: Similar to lumacaftor, used in combination therapies for cystic fibrosis.
Uniqueness of Icenticaftor
This compound is unique in its specific binding affinity and potentiation effect on both mutant and wild-type CFTR proteins. This broadens its potential therapeutic applications compared to other CFTR modulators that may only target specific mutations .
Properties
IUPAC Name |
3-amino-6-methoxy-N-[(2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropyl]-5-(trifluoromethyl)pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F6N3O3/c1-10(23,12(16,17)18)4-20-8(22)7-6(19)3-5(11(13,14)15)9(21-7)24-2/h3,23H,4,19H2,1-2H3,(H,20,22)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHQRIKZLHNPQR-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=C(C(=N1)OC)C(F)(F)F)N)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CNC(=O)C1=C(C=C(C(=N1)OC)C(F)(F)F)N)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F6N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336884 | |
Record name | Icenticaftor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334546-77-8 | |
Record name | Icenticaftor [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334546778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Icenticaftor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Icenticaftor | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMB0BO0WFH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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